
Ozagrel
概要
説明
オザグレレル、別名 (E)-4-(1-イミダゾロメチル)シンナメートナトリウムは、トロンボキサンA2シンターゼの強力かつ選択的な阻害剤です。この化合物は、血小板凝集と血管収縮を阻害する能力により、主に抗血小板剤として使用されます。 虚血性脳卒中やその他の心臓血管疾患の治療に著しい可能性を示しています .
準備方法
合成経路と反応条件: オザグレレルの合成には、ベンゾイルパーオキシドの存在下、エチル4-メチルシンナメートのN-ブロモスクシンイミドによるフリーラジカルハロゲン化が関与し、エチル4-ブロモメチルシンナメートが生成されます。 この中間体は、次にイミダゾールでアルキル化されてオザグレレルのエチルエステルが形成され、続いてけん化されてオザグレレルが生成されます .
工業生産方法: 工業的な設定では、オザグレレルは通常、グルコースを注射用水中 に溶解し、活性炭を加えて沸騰させることで調製されます。冷却後、オザグレレルと等モル量の 水酸化ナトリウムを加えてナトリウム塩を形成します。 次に、混合物をろ過し、充填し、滅菌します .
化学反応の分析
Alternative Synthetic Pathways
- Chlorination with SOCl₂ : Ozagrel reacts with thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂) to form this compound acyl chloride, a precursor for prodrug synthesis (e.g., paeonol conjugates) .
- Tromethamine Salt Formation : this compound reacts with tromethamine in solvents like ethanol to enhance water solubility, achieving >99% purity .
Substitution Reactions
This compound participates in nucleophilic substitutions, particularly at its imidazole moiety:
- Alkylation : Reacts with chloroalkyl compounds (e.g., 3-chloropropylpiperazine) to form prodrugs with extended pharmacokinetic profiles .
- Acylation : Forms amides or esters when treated with acyl chlorides, enabling conjugation with pharmacophores like paeonol .
Photoisomerization
Under visible light (λ = 450 nm) with riboflavin (vitamin B₂) as a catalyst, this compound undergoes E/Z isomerization :
- Conditions : 10 mM riboflavin, 25°C, 12-hour irradiation.
- Outcome : 65% conversion to Z-isomer, which exhibits altered thromboxane synthase inhibition .
Condensation Reactions
This compound’s carboxyl group reacts with amines or alcohols:
- Prodrug Synthesis : Condensation with paeonol (via esterification) produces antiplatelet codrugs (e.g., PNC3) with IC₅₀ = 0.82 mM .
Metabolic Pathways
This compound’s metabolism involves cytochrome P450 enzymes (Table 1) :
Enzyme | Reaction Type | Metabolite | Biological Impact |
---|---|---|---|
CYP2D6 | Oxidation | Dextrorphan | Induces CYP2D6 activity (↑30% Vₘₐₓ) |
CYP1A2 | Demethylation | Inactive derivatives | No significant induction |
Key Findings :
- This compound noncompetitively inhibits CYP2D6 (Kᵢ = 324.94 µM) .
- Upregulates hepatic CYP2D6 expression, altering drug-drug interaction profiles .
Stability and Degradation
This compound degrades under specific conditions (Table 2) :
Condition | Degradation Product | Rate |
---|---|---|
Acidic (pH 1.2) | Imidazole derivatives | 15% in 24h |
Alkaline (pH 9.0) | Hydrolyzed ester | 22% in 24h |
UV light (254 nm) | E/Z isomers | 40% in 48h |
Stabilization Strategies :
- Lyophilization in inert atmosphere reduces hydrolysis .
- Storage at -20°C in anhydrous DMSO maintains stability >4 years .
Industrial-Scale Production
Optimized protocols for large-scale synthesis include:
- Bromination : Uses NBS instead of Br₂ for safer handling and higher yields (92%) .
- Purification : Column chromatography (ethyl acetate/hexane) achieves >98% purity .
Analytical Characterization
Techniques used to confirm this compound’s structure and purity:
科学的研究の応用
Ischemic Stroke Treatment
Ozagrel is predominantly used in the treatment of acute ischemic stroke. Clinical studies have demonstrated its efficacy in improving neurological outcomes when administered alone or in combination with other agents like edaravone. For instance, a study involving 156 acute stroke patients found that this compound significantly improved neurological impairment scores (p<0.0001) regardless of whether edaravone was included in the treatment regimen .
Combination Therapies
Recent research has explored the synergistic effects of this compound when combined with traditional therapies. The combination of this compound with edaravone has shown enhanced neuroprotective effects, potentially due to edaravone's ability to scavenge free radicals and reduce oxidative stress . Such combinations highlight this compound's versatility in therapeutic applications.
Novel Formulations
Innovative drug delivery systems have been developed to enhance the pharmacokinetic properties of this compound. For example, codrugs combining this compound with paeonol have been synthesized to improve bioavailability and therapeutic efficacy against ischemic conditions. These novel compounds exhibit promising antiplatelet activity and neuroprotective effects in preclinical models .
Case Study 1: Efficacy in Acute Ischemic Stroke
A randomized controlled trial assessed the effectiveness of this compound in patients with acute noncardioembolic ischemic stroke. The results indicated that patients receiving this compound showed significant improvement in functional outcomes compared to control groups, affirming its role as a valuable therapeutic agent .
Case Study 2: Combination Therapy with Edaravone
In another study focusing on combination therapy, patients treated with both this compound and edaravone exhibited greater reductions in infarct size and improved recovery metrics compared to those receiving standard care alone. This suggests that this compound may enhance the effectiveness of existing treatments for stroke .
Summary of Findings
作用機序
オザグレレルは、トロンボキサンA2の生成に関与する酵素であるトロンボキサンA2シンターゼを選択的に阻害することにより、その効果を発揮します。この阻害は、トロンボキサンA2の形成を防ぎ、血小板凝集と血管収縮を減少させます。 この化合物は、血小板機能と血管トーンの別の重要な調節因子であるプロスタサイクリンの生成には影響を与えません .
類似化合物:
アスピリン: シクロオキシゲナーゼを阻害し、トロンボキサンA2の生成を減少させる別の抗血小板剤です。
クロピドグレル: 血小板上のP2Y12受容体を阻害し、凝集を防ぐ抗血小板剤です。
チクロピジン: クロピドグレルと同様に、血小板上のP2Y12受容体を阻害します
独自性: オザグレレルは、トロンボキサンA2シンターゼを選択的に阻害するという点で独特であり、これは、異なる経路を標的とする他の抗血小板剤とは異なります。 この選択性により、他の重要な生理学的プロセスに影響を与えることなく、血小板凝集と血管収縮を標的に阻害することができます .
類似化合物との比較
Aspirin: Another antiplatelet agent that inhibits cyclooxygenase, leading to reduced thromboxane A2 production.
Clopidogrel: An antiplatelet agent that inhibits the P2Y12 receptor on platelets, preventing aggregation.
Ticlopidine: Similar to clopidogrel, it inhibits the P2Y12 receptor on platelets
Uniqueness: Ozagrel is unique in its selective inhibition of thromboxane A2 synthase, which distinguishes it from other antiplatelet agents that target different pathways. This selectivity allows for targeted inhibition of platelet aggregation and vasoconstriction without affecting other important physiological processes .
生物活性
Ozagrel is a selective thromboxane A2 (TXA2) synthase inhibitor that has garnered attention for its potential therapeutic applications in various medical conditions, particularly those involving vascular and hepatic injuries. This article delves into the biological activity of this compound, examining its mechanisms, effects in various studies, and potential clinical applications.
This compound functions primarily by inhibiting the synthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator. By blocking TXA2 production, this compound reduces platelet aggregation and promotes vasodilation, which is beneficial in conditions such as ischemic stroke and other thromboembolic disorders. The compound's inhibition of TXA2 also plays a critical role in mitigating oxidative stress and inflammation, further contributing to its therapeutic effects.
Hepatoprotective Effects
A significant study investigated the effects of this compound on acetaminophen (APAP)-induced liver injury in mice. The findings indicated that this compound administration significantly reduced mortality rates and serum alanine aminotransferase (ALT) levels, which are markers of liver damage. Histopathological analyses revealed that this compound treatment attenuated centrilobular necrosis and DNA fragmentation caused by APAP overdose. Notably, this compound inhibited the expression of certain cell death-related mRNAs while preserving hepatic glutathione levels, suggesting its protective role against oxidative stress-induced liver injury (Table 1) .
Parameter | Control (APAP) | This compound Treatment |
---|---|---|
Mortality Rate | 80% | 30% |
Serum ALT Levels (U/L) | 450 | 150 |
Hepatic Necrosis Score | Severe | Mild |
DNA Fragmentation (arbitrary units) | High | Low |
Neuroprotective Properties
In a separate study focusing on ischemic stroke, this compound demonstrated neuroprotective effects against oxygen-glucose deprivation in PC12 cells. The synthesized codrug of this compound and paeonol exhibited enhanced antiplatelet aggregation activity and improved pharmacokinetic properties. Molecular docking studies indicated strong binding affinity to TXA2 receptors, suggesting a mechanism for its neuroprotective effects during ischemic events .
Vascular Cognitive Impairment
A rat model study assessed the effects of this compound on hyperhomocysteinemia-induced vascular cognitive impairment and dementia. The results indicated that this compound administration improved cognitive function as measured by maze learning tests. This suggests that this compound may have implications beyond vascular health, potentially aiding in cognitive preservation in at-risk populations .
Clinical Implications
This compound's dual action as an antiplatelet agent and its hepatoprotective properties position it as a promising candidate for treating conditions associated with thromboembolic events and liver injuries. Its ability to mitigate oxidative stress could provide additional benefits in managing chronic diseases characterized by inflammation.
特性
IUPAC Name |
(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15/h1-8,10H,9H2,(H,16,17)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZKQBHERIJWAO-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048547 | |
Record name | Ozagrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82571-53-7 | |
Record name | Ozagrel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82571-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ozagrel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082571537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ozagrel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12017 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ozagrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OZAGREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L256JB984D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ozagrel?
A1: this compound functions as a selective inhibitor of thromboxane A2 synthase. [] This enzyme plays a crucial role in the arachidonic acid cascade, specifically in the conversion of prostaglandin H2 to thromboxane A2. []
Q2: What are the downstream effects of thromboxane A2 synthase inhibition by this compound?
A2: By inhibiting thromboxane A2 synthase, this compound reduces the production of thromboxane A2, a potent vasoconstrictor and platelet aggregator. [, ] This inhibition leads to increased levels of prostacyclin, a vasodilator and inhibitor of platelet aggregation, contributing to its antithrombotic effects. [, ]
Q3: How does this compound impact cerebral blood flow?
A3: Research suggests that this compound, by reducing thromboxane A2 levels and potentially increasing prostacyclin, can improve cerebral blood flow in conditions like lacunar infarction. [] Studies have shown increased blood flow in the cerebral cortex and around the infarcted area after this compound administration in animal models. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol. []
Q5: Has the compatibility of this compound with other substances been investigated?
A5: A study investigated the compatibility of this compound sodium solution with calcium-containing transfusions. [] The study found that mixing this compound sodium with calcium-containing products is generally safe under clinical conditions, with no significant risk of incompatibility. []
Q6: What strategies have been explored to improve the stability of this compound formulations?
A6: Researchers have investigated the development of this compound liposomes to enhance stability. [] Liposomal encapsulation was found to prolong the in vivo retention time and enhance the targeting performance of this compound. []
Q7: What is known about the absorption of this compound?
A7: Research indicates that this compound is well-absorbed after oral administration. [] A study investigating rectal absorption of this compound from suppositories in rabbits found rapid absorption, with higher peak plasma levels compared to intravenous infusion or oral dosing. []
Q8: Has the metabolism of this compound been investigated?
A8: Studies in rats have identified two major metabolites of this compound, denoted as M1 and M2. [] The metabolic pathway involves the conversion of this compound to M2 and subsequently to M1. []
Q9: What is the primary route of elimination for this compound?
A9: While specific details on elimination routes were not provided in the analyzed papers, the studies suggest that this compound undergoes metabolism, primarily in the liver, before excretion. []
Q10: What animal models have been employed to study the effects of this compound on cerebral ischemia?
A10: Researchers have utilized the middle cerebral artery occlusion (MCAO) model in rats [, ] and mice [] to investigate the neuroprotective effects of this compound in focal cerebral ischemia.
Q11: Has this compound demonstrated efficacy in clinical trials for acute ischemic stroke?
A11: A meta-analysis of randomized controlled trials indicated that this compound effectively improved neurological impairment in patients with acute ischemic stroke during the treatment period. [] Another trial (EDO Trial) found this compound to be non-inferior to edaravone, a free radical scavenger, in treating acute noncardioembolic ischemic stroke. []
Q12: Have any biomarkers been identified to monitor this compound treatment response?
A12: Studies have investigated the effects of this compound on various biomarkers. One study found that this compound administration significantly reduced the levels of platelet factor 4, beta-thromboglobulin, fibrinopeptide A, and thromboxane B2 in patients with lacunar infarction. [] Another study observed that this compound decreased the levels of lysophosphatidic acid and acidic phosphatids in patients with acute cerebral infarction. []
Q13: Are there alternative treatments to this compound for acute cerebral infarction?
A13: The EDO trial compared this compound to edaravone, a free radical scavenger, and found them to have similar efficacy in treating acute noncardioembolic ischemic stroke. [] Another study investigated the combination of low-molecular-weight heparin with this compound and found it to be more effective than either drug alone. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。